molecular formula C5H11Cl B150327 1-Chloro-2-methylbutane CAS No. 616-13-7

1-Chloro-2-methylbutane

Cat. No.: B150327
CAS No.: 616-13-7
M. Wt: 106.59 g/mol
InChI Key: IWAKWOFEHSYKSI-UHFFFAOYSA-N
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Description

1-Chloro-2-methylbutane, with the chemical formula C5H11Cl, is a chlorinated hydrocarbon. It appears as a colorless liquid with a characteristic odor. This compound is a primary alkyl halide, where a chlorine atom is attached to the second carbon of a butane chain . It has limited solubility in water and is primarily used in organic synthesis and industrial applications .

Preparation Methods

1-Chloro-2-methylbutane can be synthesized through various methods:

    Synthetic Routes: One common method involves the chlorination of 2-methylbutane.

    Industrial Production: Industrially, this compound can be produced by employing 2-methylbutanol as a starting reagent.

Chemical Reactions Analysis

1-Chloro-2-methylbutane undergoes several types of chemical reactions:

Scientific Research Applications

1-Chloro-2-methylbutane has several applications in scientific research:

Comparison with Similar Compounds

1-Chloro-2-methylbutane can be compared with other similar compounds:

    2-Chloro-2-methylbutane: This compound has the chlorine atom attached to the second carbon but differs in the position of the methyl group.

    1-Chloro-3-methylbutane: Here, the chlorine atom is attached to the first carbon, and the methyl group is on the third carbon.

This compound stands out due to its specific structure, which influences its reactivity and applications in organic synthesis and industrial processes.

Properties

IUPAC Name

1-chloro-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAKWOFEHSYKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883245
Record name Butane, 1-chloro-2-methyl-
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Molecular Weight

106.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-13-7
Record name 1-Chloro-2-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-13-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1-chloro-2-methyl-
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Record name Butane, 1-chloro-2-methyl-
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Record name Butane, 1-chloro-2-methyl-
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Record name 1-chloro-2-methylbutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the chirality of 1-chloro-2-methylbutane in scientific research?

A1: this compound exists as two enantiomers due to the chiral center at the second carbon atom. This chirality is particularly important in studying asymmetric synthesis and understanding the stereochemistry of reactions. For example, research has focused on using the Grignard reagent derived from (+)-1-chloro-2-methylbutane to investigate asymmetric reductions of ketones. [, ] This research provides valuable insights into stereoselective synthesis and the influence of chiral reagents on reaction outcomes.

Q2: Can spectroscopic techniques be used to differentiate between different isomers of this compound?

A3: Yes, spectroscopic techniques are valuable tools for studying this compound. Infrared and Raman spectroscopy, combined with normal coordinate analysis, have been used to characterize the vibrational modes and distinguish between different isomers of the molecule. [] Additionally, Raman optical activity (ROA) spectroscopy can distinguish between enantiomers based on their differential interaction with polarized light. Researchers have used ROA to study the conformer-dependent C-Cl stretching vibrations in this compound. []

Q3: How does this compound interact with helical polymers in solution?

A4: Research has shown that (S)-1-chloro-2-methylbutane can induce a preference for a specific helical sense in poly(n-hexyl isocyanate), a helical polymer. [] This preference is detectable through circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by chiral molecules. By studying the changes in CD signal upon adding achiral or racemic cosolvents to solutions containing the polymer and (S)-1-chloro-2-methylbutane, researchers can quantify preferential solvation effects and gain insights into the interactions between the chiral solvent and the polymer. []

Q4: Are there any computational studies on this compound?

A5: Yes, computational chemistry plays a role in understanding the properties of this compound. Specifically, the atom dipole interaction model has been employed to calculate chirality parameters and simulate Raman optical activity spectra for this molecule. [] These simulations provide valuable insights into the vibrational modes and chiroptical properties of this compound, complementing experimental observations and aiding in the interpretation of spectroscopic data.

Q5: What are the applications of this compound in organic synthesis?

A6: this compound serves as a useful alkylating agent in organic synthesis. For instance, it has been used in the alkylation reactions of benzene and p-xylene. [] The product distribution in these reactions is influenced by factors like steric hindrance from the 2-methylbutyl group and the activity of the chosen catalyst. Understanding these factors allows chemists to control the selectivity of alkylation reactions and synthesize desired products more efficiently. []

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